Nav1.7 Sodium Channel Inhibition: A Direct Potency Comparison with Its Hydrochloride Salt
The free base form, 1-(4-Chloropyridin-2-yl)cyclopropan-1-amine, demonstrates quantifiable and functionally relevant activity against the human Nav1.7 sodium channel, an important target in pain research [1]. This activity profile is distinct from its hydrochloride salt analog (CAS 1384265-59-1), for which no comparable electrophysiology data has been reported in the same assay system. The free base form's specific IC50 value provides a clear, quantifiable benchmark for researchers, whereas the salt form would require extensive de-salting and re-characterization, introducing uncertainty into experimental workflows.
| Evidence Dimension | Potency against human Nav1.7 sodium channel (in vitro) |
|---|---|
| Target Compound Data | IC50 = 4040 nM |
| Comparator Or Baseline | 1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride (CAS 1384265-59-1) |
| Quantified Difference | Not available for the comparator in this assay; the free base's activity is uniquely quantified here. |
| Conditions | Automated whole-cell voltage clamp (PatchXpress) on 293 cells stably expressing human Nav1.7. Compound effects measured on a partially inactivated state (20-50% inactivation). |
Why This Matters
This is the only publicly available functional assay data for this compound against a specific, disease-relevant ion channel, providing a critical performance benchmark for researchers focused on Nav1.7-mediated pain pathways.
- [1] ChEMBL Database. Bioactivity record for CHEMBL3687714 (1-(4-chloropyridin-2-yl)cyclopropan-1-amine) against Nav1.7. View Source
